REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1C=C[N:6]2[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].BrN1C(=[O:22])CCC1=O.C([O:27][CH2:28][CH3:29])(=O)C.O>CS(C)=O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:28](=[O:27])[C:29](=[O:22])[N:6]2[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CN(C2=CC=C1)CCCCC
|
Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ethyl acetate water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
increased to 120° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers was washed with water (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C(C(N(C2=CC=C1)CCCCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.7 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |